Almonertinib mesylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aumolertinib-Mesylat, auch bekannt als Ameile, ist ein oraler, EGFR-Tyrosinkinase-Inhibitor (EGFR-TKI) der dritten Generation. Es ist speziell dafür konzipiert, mutiertes EGFR anzugreifen und zu hemmen, das häufig an nicht-kleinzelligem Lungenkrebs (NSCLC) beteiligt ist. Diese Verbindung hat in klinischen Studien vielversprechende Ergebnisse gezeigt, insbesondere bei Patienten mit fortgeschrittenem EGFR-Mutations-positivem NSCLC .

2. Herstellungsmethoden

Die Synthese von Aumolertinib-Mesylat umfasst mehrere wichtige Schritte, darunter die Bildung der Kernstruktur und die anschließende Funktionalisierung, um die gewünschten pharmakologischen Eigenschaften zu erreichen. Der Syntheseweg umfasst in der Regel:

Bildung der Kernstruktur: Dieser Schritt beinhaltet den Aufbau des grundlegenden molekularen Gerüsts von Aumolertinib.

Funktionalisierung: Verschiedene chemische Gruppen werden an die Kernstruktur hinzugefügt, um ihre Aktivität und Selektivität gegenüber mutiertem EGFR zu verbessern.

Reinigung und Kristallisation: Das Endprodukt wird gereinigt und kristallisiert, um Aumolertinib-Mesylat in reiner Form zu erhalten.

Industrielle Produktionsmethoden beinhalten oft die Optimierung dieser Schritte, um eine hohe Ausbeute und Reinheit sicherzustellen, während gleichzeitig die Wirtschaftlichkeit und Skalierbarkeit gewahrt bleiben .

Vorbereitungsmethoden

The synthesis of aumolertinib mesylate involves several key steps, including the formation of the core structure and subsequent functionalization to achieve the desired pharmacological properties. The synthetic route typically involves:

Formation of the core structure: This step involves the construction of the basic molecular framework of aumolertinib.

Functionalization: Various chemical groups are added to the core structure to enhance its activity and selectivity towards mutant EGFR.

Purification and crystallization: The final product is purified and crystallized to obtain aumolertinib mesylate in its pure form.

Industrial production methods often involve optimizing these steps to ensure high yield and purity while maintaining cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Aumolertinib-Mesylat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, die oft durch Oxidationsmittel gefördert wird.

Reduktion: Das Gegenteil von Oxidation, diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung spezifischer Reagenzien und Bedingungen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind in der Regel Zwischenprodukte, die weiterverarbeitet werden, um die endgültige Verbindung zu erhalten .

Wissenschaftliche Forschungsanwendungen

Aumolertinib-Mesylat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es dient als Modellverbindung für die Untersuchung der Synthese und Funktionalisierung von EGFR-TKIs.

Biologie: Forscher verwenden es, um die Mechanismen der EGFR-Inhibition und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen.

Medizin: Aumolertinib-Mesylat wird hauptsächlich zur Behandlung von fortgeschrittenem EGFR-Mutations-positivem NSCLC eingesetzt.

5. Wirkmechanismus

Aumolertinib-Mesylat übt seine Wirkung aus, indem es die Tyrosinkinaseaktivität von mutiertem EGFR selektiv hemmt. Diese Hemmung verhindert die Aktivierung nachgeschalteter Signalwege, die die Zellproliferation und das Überleben fördern. Die Verbindung bindet an die ATP-Bindungsstelle des mutierten EGFR, blockiert seine Aktivität und führt zur Unterdrückung des Tumorwachstums. Wichtige molekulare Ziele und beteiligte Signalwege umfassen die PI3K/AKT- und MAPK/ERK-Signalwege .

Wirkmechanismus

Aumolertinib mesylate exerts its effects by selectively inhibiting the tyrosine kinase activity of mutant EGFR. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The compound binds to the ATP-binding site of the mutant EGFR, blocking its activity and leading to the suppression of tumor growth. Key molecular targets and pathways involved include the PI3K/AKT and MAPK/ERK pathways .

Vergleich Mit ähnlichen Verbindungen

Aumolertinib-Mesylat wird häufig mit anderen EGFR-TKIs verglichen, wie z. B. Gefitinib und Osimertinib. Während Gefitinib ein EGFR-TKI der ersten Generation ist, sind Aumolertinib und Osimertinib Inhibitoren der dritten Generation, die entwickelt wurden, um Resistenzmutationen wie T790M zu überwinden. Aumolertinib hat im Vergleich zu Gefitinib ein günstigeres Sicherheitsprofil und eine höhere Selektivität für mutiertes EGFR gezeigt. Im Vergleich zu Osimertinib bietet Aumolertinib eine ähnliche Wirksamkeit, jedoch möglicherweise mit weniger Nebenwirkungen .

Ähnliche Verbindungen

- Gefitinib

- Osimertinib

- Erlotinib

Aumolertinib-Mesylat zeichnet sich durch seine hohe Selektivität für mutiertes EGFR und seine Fähigkeit aus, Resistenzmutationen zu überwinden, was es zu einer wertvollen Option für Patienten mit fortgeschrittenem NSCLC macht .

Eigenschaften

CAS-Nummer |

2134096-06-1 |

|---|---|

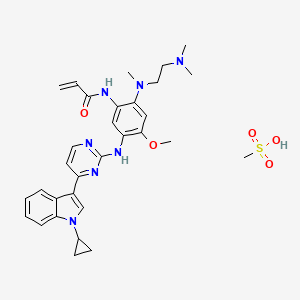

Molekularformel |

C31H39N7O5S |

Molekulargewicht |

621.8 g/mol |

IUPAC-Name |

N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid |

InChI |

InChI=1S/C30H35N7O2.CH4O3S/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26;1-5(2,3)4/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34);1H3,(H,2,3,4) |

InChI-Schlüssel |

WTEXJDGTVUQRQY-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC.CS(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10829813.png)

![2-(decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[2-(1H-indol-3-yl)ethyl]amino]propanoate](/img/structure/B10829820.png)

![2-methyl-4-oxo-6-[(5R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B10829835.png)

![(2S)-2-[[2-[[(4R,7S,13S,19S,22S,25R)-25-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-22-(3-carbamimidamidopropyl)-13-(2-carboxyethyl)-7,19-bis(hydroxymethyl)-6,9,12,15,18,21,24-heptaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10829845.png)

![2-[[2-[1-[(4-Fluorophenyl)methyl]indazol-3-yl]acetyl]amino]-3,3-dimethylbutanamide](/img/structure/B10829857.png)

![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane;hydrate](/img/structure/B10829867.png)

![2-[[2,6-Bis(chloranyl)-3-phenylmethoxy-phenyl]amino]pyridine-3-carboxylic acid](/img/structure/B10829903.png)